N-(2,3-dimethylphenyl)-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.18787759 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
F2692-0617, also known as JNJ-75276617, is a potent and selective inhibitor of the interaction between the scaffolding protein menin and the methyltransferase KMT2A . The primary targets of this compound are leukemic cells with KMT2A and NPM1 alterations .
Mode of Action
The compound works by inhibiting the protein-protein interaction between menin and KMT2A. This interaction is crucial for sustaining leukemic cells with KMT2A and NPM1 alterations . By inhibiting this interaction, F2692-0617 disrupts the survival and proliferation of these leukemic cells .
Biochemical Pathways
The compound affects the biochemical pathways involving the menin-KMT2A protein-protein interaction. This interaction is a key component in the survival and proliferation of leukemic cells with KMT2A and NPM1 alterations . The inhibition of this interaction by F2692-0617 leads to the disruption of these pathways, thereby affecting the survival and proliferation of these cells .
Result of Action
The inhibition of the menin-KMT2A interaction by F2692-0617 results in the disruption of the survival and proliferation of leukemic cells with KMT2A and NPM1 alterations . This leads to a decrease in the number of these cells, thereby potentially reducing the severity of the leukemia .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-16(2)32-14-8-13-29-25(31)24-23(19-10-5-6-12-21(19)33-24)28-26(29)34-15-22(30)27-20-11-7-9-17(3)18(20)4/h5-7,9-12,16H,8,13-15H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNLCUKKALRXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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